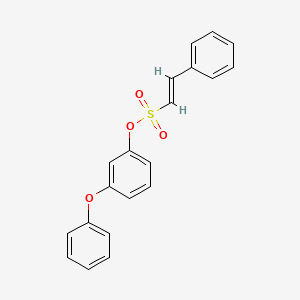![molecular formula C32H48N2O7S B11969405 Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate CAS No. 30713-90-7](/img/structure/B11969405.png)
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate is a complex organic compound with the molecular formula C32H48N2O7S It is characterized by the presence of an isophthalate core substituted with a sulfonyl amino group and a hexadecyloxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate typically involves multi-step organic reactions. One common method includes the esterification of isophthalic acid followed by sulfonylation and subsequent amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl amino group can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-({[3-amino-4-(octadecyloxy)phenyl]sulfonyl}amino)isophthalate
- Dimethyl 5-({[3-amino-4-(dodecyloxy)phenyl]sulfonyl}amino)isophthalate
Uniqueness
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate is unique due to its specific hexadecyloxy chain length, which can influence its solubility, reactivity, and interactions with other molecules. This distinct feature sets it apart from similar compounds with different alkoxy chain lengths, potentially leading to unique applications and properties.
Propiedades
Número CAS |
30713-90-7 |
|---|---|
Fórmula molecular |
C32H48N2O7S |
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
dimethyl 5-[(3-amino-4-hexadecoxyphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H48N2O7S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-41-30-19-18-28(24-29(30)33)42(37,38)34-27-22-25(31(35)39-2)21-26(23-27)32(36)40-3/h18-19,21-24,34H,4-17,20,33H2,1-3H3 |
Clave InChI |
IXRSLBOIAWFLOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


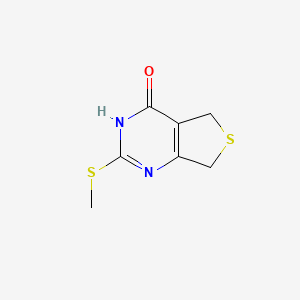
![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
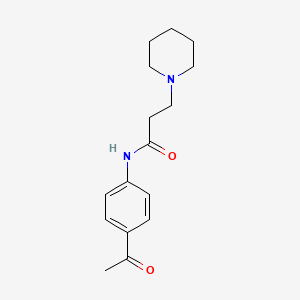
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)

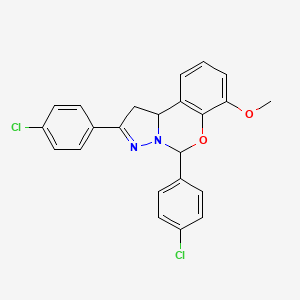
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

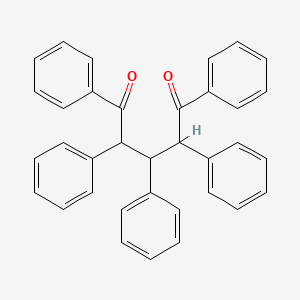
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
